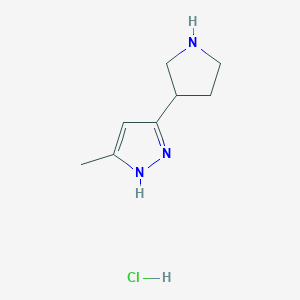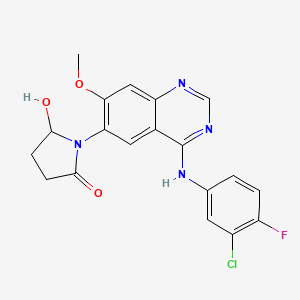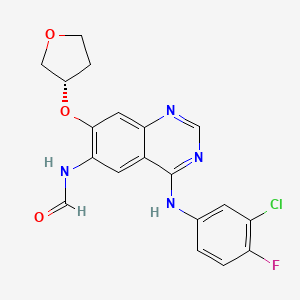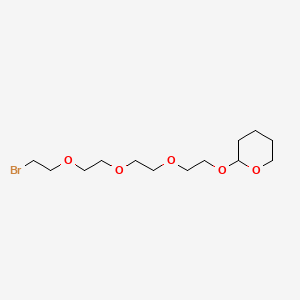
Br-PEG4-THP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Br-PEG4-THP typically involves the reaction of tetrahydropyran with a polyethylene glycol chain that has been functionalized with a bromoethoxy group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as column chromatography and recrystallization to obtain the final product with high purity. The production is carried out in controlled environments to ensure consistency and quality .
化学反应分析
Types of Reactions
Br-PEG4-THP primarily undergoes substitution reactions due to the presence of the bromoethoxy group. This group can be replaced by various nucleophiles, leading to the formation of different derivatives. The compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at room temperature.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the bromoethoxy group.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed to reduce the bromoethoxy group to an alcohol
Major Products
The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, substitution with an amine would yield an amine derivative, while oxidation would result in an aldehyde or carboxylic acid .
科学研究应用
Br-PEG4-THP is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target specific proteins for degradation, making them valuable tools in studying protein function and developing new therapeutic strategies. The compound is also used in the synthesis of various bioconjugates and drug delivery systems .
Applications in Chemistry
In chemistry, this compound is used as a linker to create complex molecules with specific properties. It is employed in the synthesis of polymers, dendrimers, and other macromolecules.
Applications in Biology and Medicine
In biology and medicine, this compound is used to develop targeted therapies. PROTACs containing this linker can selectively degrade disease-causing proteins, offering a novel approach to treating conditions such as cancer and neurodegenerative diseases .
Applications in Industry
In the industrial sector, this compound is used in the production of advanced materials and coatings. Its ability to form stable linkages makes it valuable in creating durable and functional materials .
作用机制
Br-PEG4-THP functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other targets a specific protein. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Similar Compounds
Br-PEG3-THP: A shorter polyethylene glycol chain, offering different solubility and reactivity properties.
Br-PEG5-THP: A longer polyethylene glycol chain, providing increased flexibility and distance between ligands.
Br-PEG4-OH: Lacks the tetrahydropyran ring, resulting in different chemical and physical properties
Uniqueness of Br-PEG4-THP
This compound is unique due to its specific length of the polyethylene glycol chain and the presence of the tetrahydropyran ring. These features provide optimal flexibility and stability for the formation of PROTACs, making it a preferred choice for many researchers .
属性
IUPAC Name |
2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO5/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITHQIWYWBVVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B8236424.png)
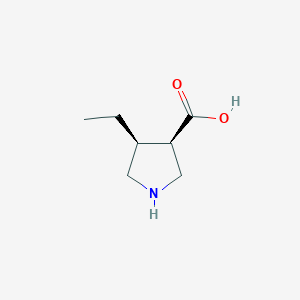
![tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8236440.png)
![3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8236450.png)
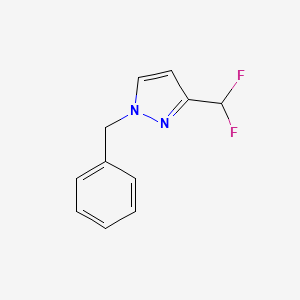
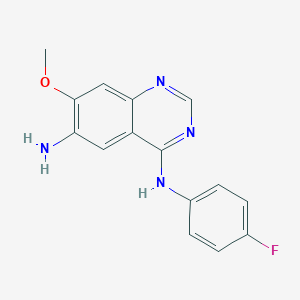
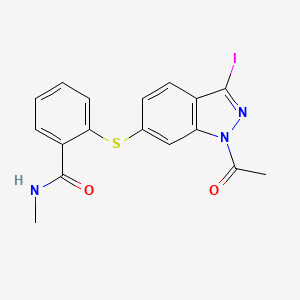
![(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B8236490.png)
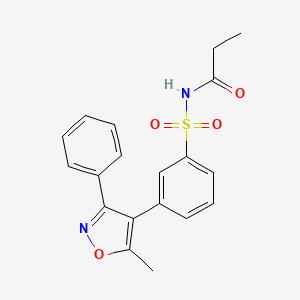
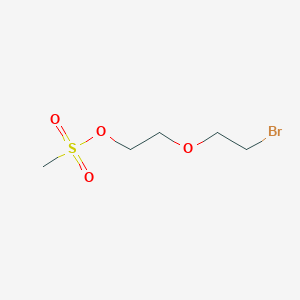
![6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B8236516.png)
